molecular formula C24H21NO3S B5382100 2-methoxy-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide

2-methoxy-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide

Cat. No. B5382100
M. Wt: 403.5 g/mol
InChI Key: HDOJFJSMVRUUKC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is also known as MTMPB and has a molecular formula of C24H22N2O2S.

Mechanism of Action

The mechanism of action of MTMPB involves the inhibition of the activity of the enzyme histone deacetylase (HDAC). HDACs play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
MTMPB has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis. In addition, MTMPB has been shown to increase the acetylation of histones, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

MTMPB has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, the compound has several limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on MTMPB. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of MTMPB. Another potential area of research is the investigation of the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Overall, the research on MTMPB has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of MTMPB involves the reaction between 4-(methylthio)phenylacetic acid and 2-methoxyaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place at room temperature and yields MTMPB as a white solid with a high purity level.

Scientific Research Applications

MTMPB has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. The compound has shown potential as a therapeutic agent for the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-methoxy-N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3S/c1-28-23-6-4-3-5-21(23)24(27)25-19-12-10-18(11-13-19)22(26)16-9-17-7-14-20(29-2)15-8-17/h3-16H,1-2H3,(H,25,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOJFJSMVRUUKC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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